Methyl5-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate
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Overview
Description
Methyl5-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.
Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with a suitable aldehyde or ketone.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
Types of Reactions
Methyl5-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives.
Scientific Research Applications
Methyl5-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl5-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
- Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate
Uniqueness
Methyl5-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate is unique due to its fused pyrazole-furan structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H14N2O4 |
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Molecular Weight |
262.26 g/mol |
IUPAC Name |
methyl 5-(2-ethyl-5-methylpyrazole-3-carbonyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-4-15-9(7-8(2)14-15)12(16)10-5-6-11(19-10)13(17)18-3/h5-7H,4H2,1-3H3 |
InChI Key |
GPAJGSLVCGALEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)C2=CC=C(O2)C(=O)OC |
Origin of Product |
United States |
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